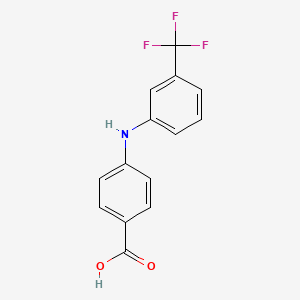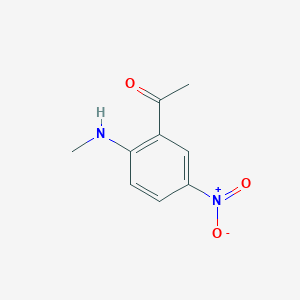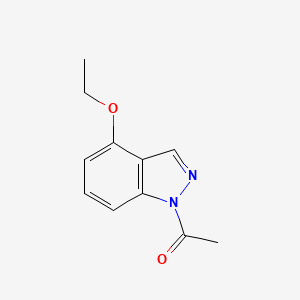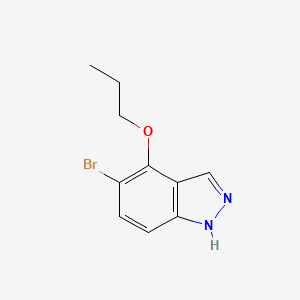
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one
Descripción general
Descripción
“2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” is also known as “1-Bromoethyl 3,4-Dichlorophenyl Ketone” or "2-Bromo-1-(3,4-dichlorophenyl)-1-propanone" . It’s used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” can be represented by the InChI code:1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” include a molecular weight of 295.99 . The compound is solid in form .Aplicaciones Científicas De Investigación
Computational Study of Substitution Reactions
In a study focusing on the computational analysis of nucleophilic substitution reactions, researchers investigated reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(3,4-dichlorophenyl)butan-1-one. This research, utilizing Density Functional Theory (DFT) calculations, provides insight into the molecular interactions and potential applications of these compounds in chemical synthesis (Erdoğan & Erdoğan, 2019).
Stereochemistry of Halohydrin Derivatives
Another relevant study examined the stereochemistry of elimination reactions of various halohydrin derivatives, including those related to 2-bromo-1-(3,4-dichlorophenyl)butan-1-one. This research provided valuable information on the influence of different solvents on the stereochemistry of these reactions, which is crucial for understanding the behavior of these compounds in various chemical environments (Sugita et al., 1979).
Synthesis of Naphthalene Derivatives
Research on the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones highlighted the conversion of compounds like 2-bromo-1-(3,4-dichlorophenyl)butan-1-one into naphthalene derivatives. This process involves complex reactions such as cycloaddition and aromatization, indicating the potential for these compounds in advanced organic synthesis (Faragher & Gilchrist, 1976).
Applications in Organic Synthesis
A study investigating 1-bromo-3-buten-2-one as a building block in organic synthesis provides indirect relevance. It explored the reduction of similar bromo compounds to alcohols, reactions with primary amines, and the formation of carbocycles. This research suggests potential applications of 2-bromo-1-(3,4-dichlorophenyl)butan-1-one in similar synthetic pathways (Westerlund et al., 2001).
Safety and Hazards
“2-Bromo-1-(3,4-dichlorophenyl)butan-1-one” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPLFKVXPXPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



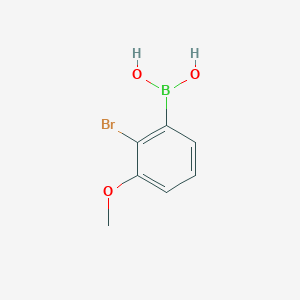

![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)
![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)
![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)
